Cas no 1108684-07-6 ((1S)-1-(4-ethoxyphenyl)ethan-1-amine)

(1S)-1-(4-ethoxyphenyl)ethan-1-amine structure
1108684-07-6 structure
Product Name:(1S)-1-(4-ethoxyphenyl)ethan-1-amine
CAS No:1108684-07-6
MF:C10H16ClNO
MW:201.693141937256
MDL:MFCD12910576
CID:1030286
PubChem ID:53484772
Update Time:2024-11-07

(1S)-1-(4-ethoxyphenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride
    • (1S)-1-(4-ethoxyphenyl)ethanamine,hydrochloride
    • (S)-1-(4-Ethoxyphenyl)ethamine hydrochloride
    • EN300-7445102
    • (1S)-1-(4-ethoxyphenyl)ethanamine;hydrochloride
    • (S)-1-(4-Ethoxyphenyl)ethanaminehydrochloride
    • (S)-1-(4-ethoxyphenyl)ethanamine HCl
    • 1391449-67-4
    • CS-0260059
    • (S)-1-(4-ethoxyphenyl)ethan-1-amine hydrochloride
    • (1S)-1-(4-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
    • [(1S)-1-(4-Ethoxyphenyl)ethyl]amine hydrochloride
    • DTXSID50704208
    • AKOS015923137
    • 1108684-07-6
    • (1S)-1-(4-ethoxyphenyl)ethan-1-amine hydrochloride
    • (1S)-1-(4-ethoxyphenyl)ethan-1-amine
    • G30079
    • (S)-1-(4-ETHOXYPHENYL)ETHANAMINE
    • MDL: MFCD12910576
    • Inchi: 1S/C10H15NO.ClH/c1-3-12-10-6-4-9(5-7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m0./s1
    • InChI Key: SWFKPUQRJHGZGE-QRPNPIFTSA-N
    • SMILES: Cl.O(CC)C1C=CC(=CC=1)[C@H](C)N

Computed Properties

  • Exact Mass: 201.0920418g/mol
  • Monoisotopic Mass: 201.0920418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 119
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų

(1S)-1-(4-ethoxyphenyl)ethan-1-amine Pricemore >>

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